molecular formula C20H21N7O2S B4562529 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Cat. No.: B4562529
M. Wt: 423.5 g/mol
InChI Key: QFBORVOXXMLFLA-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide is a useful research compound. Its molecular formula is C20H21N7O2S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.14774411 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized through various techniques, including carbodiimide condensation catalysis (Yu et al., 2014) and reaction of o-phenylenediamine with acetic acid (Lan, 2003).
  • Characterization : NMR, IR, MS, and elemental analyses are standard methods used to characterize these compounds, providing detailed insights into their molecular structures (Devi, Shahnaz, & Prasad, 2022).

Applications in Material Science

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their inhibitory properties against corrosion, particularly for carbon steel in acidic environments (Rouifi et al., 2020).
  • Polymers and Coatings : These compounds are used in synthesizing polymeric materials, exhibiting properties like solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Yang & Su, 2005).

Biological and Pharmaceutical Research

  • Antimicrobial and Antifungal Activities : Research has demonstrated that benzimidazole derivatives possess significant antibacterial and antifungal activities, effective against various microorganisms (Devi, Shahnaz, & Prasad, 2022).
  • Antitumor Activities : Some derivatives have been evaluated for their potential antitumor activity, showing promising results against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).

Chemical Analysis and Quality Control

  • Dye Intermediates : These compounds are crucial in dye manufacturing, with their quality and composition affecting the final product's characteristics (Drabina et al., 2009).

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2S/c1-12-5-7-15(9-13(12)2)27-19(22-23-24-27)30-11-18(28)21-14-6-8-16-17(10-14)26(4)20(29)25(16)3/h5-10H,11H2,1-4H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBORVOXXMLFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC4=C(C=C3)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

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